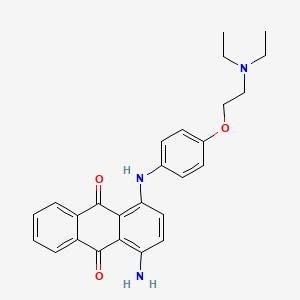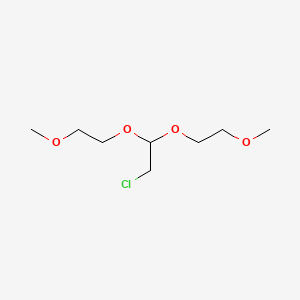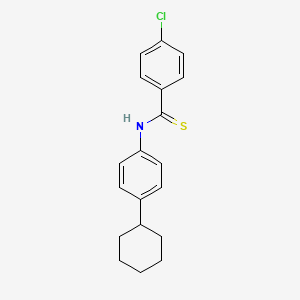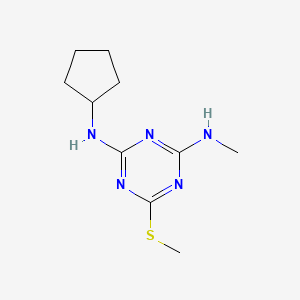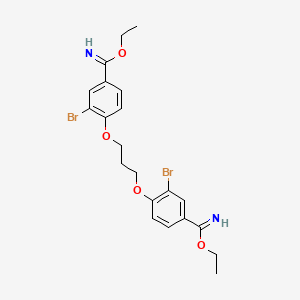
Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-144-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→(CH3C(CN)N)2+2H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions include temperatures ranging from 60°C to 80°C or exposure to UV light.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can then react with monomers to form polymers. This makes it a valuable initiator in the production of polymers such as polyvinyl chloride and polystyrene.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers.
Biology: It is employed in the study of radical-induced biological processes and oxidative stress.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of plastics, rubbers, and other polymer-based materials.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals can then initiate chain reactions in polymerization processes. The molecular targets include monomers such as vinyl chloride and styrene, which react with the radicals to form long polymer chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization reactions.
Potassium persulfate: A compound that generates radicals through thermal decomposition.
Azobisisobutyronitrile: A similar compound with a slightly different structure but similar radical-generating properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. This makes it a preferred choice in many industrial and research applications.
Eigenschaften
CAS-Nummer |
93778-11-1 |
|---|---|
Molekularformel |
C21H24Br2N2O4 |
Molekulargewicht |
528.2 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-[3-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]propoxy]benzenecarboximidate |
InChI |
InChI=1S/C21H24Br2N2O4/c1-3-26-20(24)14-6-8-18(16(22)12-14)28-10-5-11-29-19-9-7-15(13-17(19)23)21(25)27-4-2/h6-9,12-13,24-25H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
AQZHTJWMWWJEST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


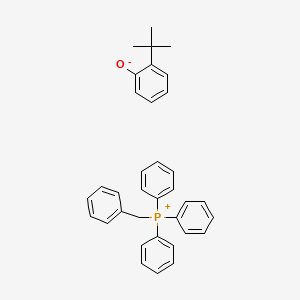




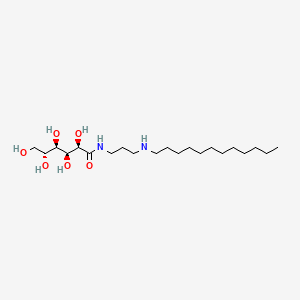
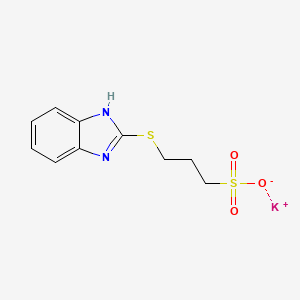

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
